molecular formula C19H25N7O2 B11254705 2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B11254705
M. Wt: 383.4 g/mol
InChI Key: AVMRBSQWICZTDP-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitro group, and a pyrrolidine ring attached to a pyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction of a benzylpiperazine derivative with the pyrimidine core.

    Incorporation of the Pyrrolidine Ring: The final step involves the addition of the pyrrolidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzylpiperazine and pyrrolidine moieties can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Biochemistry: The compound’s interactions with enzymes and receptors are investigated to understand its mechanism of action.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine Derivatives: These compounds share the benzylpiperazine moiety and have similar pharmacological properties.

    Nitropyrimidine Derivatives: Compounds with a nitro group attached to a pyrimidine core, which exhibit similar chemical reactivity.

    Pyrrolidine-Containing Compounds: These compounds contain a pyrrolidine ring and are studied for their biological activity.

Uniqueness

2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C19H25N7O2/c20-17-16(26(27)28)18(24-8-4-5-9-24)22-19(21-17)25-12-10-23(11-13-25)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H2,20,21,22)

InChI Key

AVMRBSQWICZTDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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